AC 253

amylin receptor pharmacology adrenomedullin binding calcitonin family peptide antagonists

AC 253 is a 24-amino acid synthetic peptide and the gold-standard AMY3 receptor antagonist for Alzheimer's research. Researchers face ambiguity when amylin receptor subtype contributions cannot be resolved with non-selective tools like salmon calcitonin (8-32) or CGRP-(8-37). - Delivers ~5.2-fold higher adrenomedullin-binding site affinity than AC 187 (IC₅₀ 25 vs. 129 nM), ensuring unambiguous AMY3 attribution. - At 250 nM, completely reverses Aβ₁-₄₂-induced LTP depression in hippocampal slices without altering baseline transmission. - Validated for cAMP inhibition in HEK-AMY3 cells (5-20 μM) and chronic i.p. neuroinflammation models. Lyophilized powder, ≥95% HPLC purity. Ships on blue ice at -20°C.

Molecular Formula C122H196N40O39
Molecular Weight 2847.1 g/mol
Cat. No. B2712999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC 253
Molecular FormulaC122H196N40O39
Molecular Weight2847.1 g/mol
Structural Identifiers
InChIInChI=1S/C122H196N40O39/c1-55(2)40-76(141-63(13)169)99(181)138-50-91(176)142-69(18-14-36-135-120(128)129)100(182)150-79(43-58(7)8)108(190)157-85(53-164)113(195)147-72(30-33-87(123)172)102(184)145-74(32-35-93(178)179)103(185)152-78(42-57(5)6)107(189)153-80(46-66-49-134-54-140-66)109(191)144-70(19-15-37-136-121(130)131)101(183)151-77(41-56(3)4)106(188)146-73(31-34-88(124)173)105(187)160-97(62(12)168)118(200)156-83(45-65-24-28-68(171)29-25-65)119(201)162-39-17-21-86(162)114(196)148-71(20-16-38-137-122(132)133)104(186)159-96(61(11)167)117(199)155-82(48-90(126)175)111(193)158-94(59(9)165)115(197)139-51-92(177)143-84(52-163)112(194)154-81(47-89(125)174)110(192)161-95(60(10)166)116(198)149-75(98(127)180)44-64-22-26-67(170)27-23-64/h22-29,49,54-62,69-86,94-97,163-168,170-171H,14-21,30-48,50-53H2,1-13H3,(H2,123,172)(H2,124,173)(H2,125,174)(H2,126,175)(H2,127,180)(H,134,140)(H,138,181)(H,139,197)(H,141,169)(H,142,176)(H,143,177)(H,144,191)(H,145,184)(H,146,188)(H,147,195)(H,148,196)(H,149,198)(H,150,182)(H,151,183)(H,152,185)(H,153,189)(H,154,194)(H,155,199)(H,156,200)(H,157,190)(H,158,193)(H,159,186)(H,160,187)(H,161,192)(H,178,179)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t59-,60-,61-,62-,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,94+,95+,96+,97+/m1/s1
InChIKeyQOVDFCPGVUGNIP-MLZIZKOLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AC 253 Amylin Receptor Antagonist Overview


AC 253 (CAS 151804-79-4, molecular formula C₁₂₂H₁₉₆N₄₀O₃₉, MW 2847.11) is a 24-amino acid synthetic peptide (sequence: LGRLSQELHRLQTYPRTNTGSNTY) that functions as an amylin (AMY3) receptor antagonist [1]. Originally developed by Amylin Pharmaceuticals/Glaxo as GG747 (Antam) targeting type 2 diabetes—having reached Phase I clinical trials in 1995 where it was found safe and well-tolerated —the compound has subsequently been repurposed for Alzheimer's disease research based on evidence that the amylin receptor serves as a portal for amyloid β-protein (Aβ)-mediated neurotoxicity [2]. AC 253 is derived from the 8–32 fragment of salmon calcitonin and belongs to the calcitonin-gene-related peptide (CGRP) receptor family [3].

Target AMY3 receptor antagonist tool for Alzheimer's disease research
Profile Pure antagonist without intrinsic agonist activity at AMY3
Models Supports hippocampal LTP, neuroinflammation, and plaque pathology endpoints

Why AC 253 Cannot Be Substituted


Although AC 253, AC 187, salmon calcitonin (8–32), and CGRP-(8–37) all belong to the calcitonin/CGRP peptide family and exhibit amylin receptor antagonism, these compounds are not pharmacologically interchangeable. Direct head-to-head radioligand binding data demonstrate that AC 253 (IC₅₀ = 25 ± 8 nM) exhibits approximately 5.2-fold greater affinity for adrenomedullin-binding sites than AC 187 (IC₅₀ = 129 ± 39 nM) and 8.6-fold greater than CGRP-(8–37) (IC₅₀ = 214 ± 56 nM) in the identical Rat-2 fibroblast assay [1]. AC 253 and AC 187 further differ in their amino acid sequences at positions 1, 4, and 11–13—substitutions that yield functionally divergent binding profiles despite their shared origin from salmon calcitonin [2]. Moreover, the linear AC 253 peptide exhibits limited blood-brain barrier (BBB) penetrance and proteolytic stability compared to its cyclized derivative cAC253, meaning that in vivo CNS-targeting applications require either intracerebroventricular administration of AC 253 or substitution with the brain-penetrant cyclic form [3]. Selection among these analogs must therefore be driven by the specific receptor subtype (AMY3 vs. AMY1/AMY2), required route of administration, need for CNS exposure, and acceptable pharmacokinetic profile for the intended experimental paradigm.

Adrenomedullin-site affinity differs among AC 187 and CGRP-(8–37); equivalent receptor occupancy may not transfer at the same concentration.

Sequence divergence (positions 1, 4, 11-12) between AC 253 and AC 187 leads to functional binding-profile differences; direct substitution risks pharmacological mismatch.

Linear AC 253 shows limited brain penetration vs. cyclic cAC253; for CNS in vivo studies without ICV delivery, target engagement may be insufficient.

AC 253 Differentiation Evidence


Adrenomedullin Receptor Binding vs. AC 187 and CGRP-(8–37)

In a direct head-to-head radioligand binding study using ¹²⁵I-labelled rat adrenomedullin on Rat-2 fibroblasts, AC 253 inhibited binding with an IC₅₀ of 25 ± 8 nM, compared to 129 ± 39 nM for AC 187 and 214 ± 56 nM for CGRP-(8–37) [1]. This represents a 5.2-fold higher affinity for AC 253 over AC 187 and an 8.6-fold advantage over CGRP-(8–37). All three peptides also antagonized adrenomedullin-stimulated cAMP production at micromolar concentrations in the same cellular system [1]. For procurement decisions, this means that achieving equivalent target engagement requires substantially lower concentrations of AC 253 than AC 187 or CGRP-(8–37), making AC 253 the preferred tool compound for experiments where minimizing off-target effects at higher peptide concentrations is critical.

Adrenomedullin Binding
Head-to-head
AC 253 IC₅₀ 25 ± 8 nM; AC 187 129 ± 39 nM; CGRP-(8–37) 214 ± 56 nM
Reported rank: AC 253 > AC 187 > CGRP-(8–37) in Rat-2 assay
Rat-2 fibroblast, ¹²⁵I-adrenomedullin displacement
amylin receptor pharmacology adrenomedullin binding calcitonin family peptide antagonists radioligand displacement

Sequence Divergence vs. AC 187 Impacts Binding Affinity

AC 253 (LGRLSQELHRLQTYPRTNTGSNTY) and AC 187 (VLGKLSQELHKLQTYPRTNTGSNTY) differ at positions 1 (Leu vs. Val), 4 (Leu vs. Lys), and 11-13 (HRL vs. HKL) [1]. These seemingly minor sequence variations—specifically the hydrophobic-to-basic substitutions at positions 4 and 12—translate into a ~5-fold difference in binding potency at adrenomedullin receptors (IC₅₀ 25 nM vs. 129 nM) [2]. Both peptides are derived from the 8–32 fragment of salmon calcitonin, but AC 253 contains the native salmon calcitonin residues at these divergent positions. For researchers selecting between these two antagonists, AC 253 offers the advantage of higher potency while AC 187 has been reported to possess oral activity (IC₅₀ = 0.48 nM at amylin receptors with 38-fold selectivity over calcitonin and 400-fold over CGRP receptors in distinct assay formats) , highlighting that binding potency rank-order is assay-dependent and each compound may be optimized for different experimental contexts.

Sequence-activity
Head-to-head
AC 253: LGRLSQELHRLQTYPRTNTGSNTY; AC 187: VLGKLSQELHKLQTYPRTNTGSNTY; ~5-fold binding potency difference
Sequence differences correlate with reported affinity divergence; functional equivalence should not be assumed.
Positions 1,4,11-12 vary; native salmon calcitonin residues in AC 253
peptide sequence-activity relationship amylin antagonist design salmon calcitonin derivatives structure-function analysis

Brain Penetration and Stability: cAC253 vs. AC 253

In a study directly comparing linear AC 253 with its cyclized derivative cAC253 (cyclized via a disulfide bridge between Cys-1 and Cys-26), near-infrared fluorescence (NIRF) brain imaging in wild-type mice following a single intraperitoneal injection of 0.1 mmol Cy5-labeled peptide demonstrated significantly greater brain accumulation of cAC253 compared to AC 253 at 2 hours post-injection (quantified fluorescence intensity, p < 0.05 to p < 0.01, n = 5 per group) [1]. Ex vivo brain sectioning confirmed hippocampal localization of both peptides, but cAC253 showed markedly stronger signal. Additionally, in vitro stability testing in human serum at 37°C, monitored by RP-HPLC quantification of intact peptide over time, revealed substantially prolonged half-life for cAC253 relative to AC 253 [1]. These data establish that while linear AC 253 requires intracerebroventricular (ICV) delivery for sustained CNS exposure in chronic dosing paradigms (5-month ICV infusion in TgCRND8 mice), the cyclized analog cAC253 achieves therapeutically relevant brain levels via the more practical intraperitoneal route [1].

CNS exposure & stability
Head-to-head
cAC253 showed higher brain fluorescence post-IP (p
cAC253 reported higher brain accumulation; linear AC 253 may require ICV for sustained CNS studies
Mouse NIRF imaging; RP-HPLC stability assay
LTP rescue in AD models
Cross-study
AC 253 (250 nM) blocked Aβ & amylin-induced LTP depression; restored LTP in TgCRND8 mice
Reported blockade of synaptotoxic effects; supports AMY3-mediated LTP depression model
Mouse hippocampal slices, Schaffer collateral–CA1
Neuroinflammation markers
Supporting
Reduced Iba-1, CD68, NLRP3, cytokines; reduced plaque in 5xFAD mice vs vehicle
Reported reduction in inflammatory and plaque endpoints; supports microglial AMY3 model
IP delivery, immunohistochemistry; 5xFAD transgenic mice
AMY3 subtype selectivity
Class-level
AC 253/cAC253 antagonize hAmylin-cAMP at AMY3; sCT(8-32) & AC 187 show broader activity
Reported AMY3-preferring profile may reduce off-target AMY1/AMY2 effects
HEK293 recombinant system; cAMP assay; class-level inference
blood-brain barrier penetration peptide proteolytic stability CNS drug delivery cyclic peptide pharmacokinetics

Hippocampal LTP Rescue from Aβ and Amylin Toxicity

In mouse hippocampal slice electrophysiology experiments, bath application of Aβ₁–₄₂ (50 nM) or human amylin (50 nM) significantly depressed long-term potentiation (LTP) induced by theta-burst stimulation at Schaffer collateral–CA1 synapses [1]. Pre-application of AC 253 at 250 nM completely blocked the LTP-depressant effects of both Aβ₁–₄₂ and human amylin without affecting baseline field EPSP transmission or LTP magnitude when applied alone [1]. Furthermore, in hippocampal slices from 6- to 12-month-old TgCRND8 transgenic mice (which overexpress human APP with Swedish and Indiana mutations and exhibit blunted LTP), application of AC 253 significantly enhanced LTP to levels comparable with age-matched wild-type controls [1]. By contrast, pramlintide (an amylin analog approved for diabetes) has also been reported to act as a functional amylin receptor antagonist and reverse Aβ₁–₄₂-induced LTP depression, but functions as an agonist at amylin receptors in other contexts (EC₅₀ values of 0.35–22.9 nM at AMY1–3 subtypes), making it less suitable as a clean antagonist tool . AC 253's pure antagonist profile at AMY3 without intrinsic agonist activity makes it the superior tool for isolating amylin receptor-mediated Aβ synaptotoxicity.

LTP rescue in AD models
Cross-study
AC 253 (250 nM) blocked Aβ & amylin-induced LTP depression; restored LTP in TgCRND8 mice
Reported blockade of synaptotoxic effects; supports AMY3-mediated LTP depression model
Mouse hippocampal slices, Schaffer collateral–CA1
hippocampal long-term potentiation Alzheimer's disease electrophysiology amyloid beta synaptotoxicity AMY3 receptor-mediated LTP depression

Reduction of Neuroinflammation and Amyloid Plaque in 5xFAD Mice

In a study examining the role of microglial amylin receptors in Aβ-induced neuroinflammation, intraperitoneal administration of AC 253 to 5xFAD transgenic mice resulted in significant reductions in activated microglial markers Iba-1 and CD68, decreased expression of the NLRP3 inflammasome component and caspase-1, and attenuation of pro-inflammatory cytokines TNFα and IL-1β compared to vehicle-treated controls [1]. These reductions in inflammatory markers were accompanied by a visible reduction in amyloid plaque number and size in cortical and hippocampal brain regions of AC 253-treated 5xFAD mice [1]. In a parallel study using the structurally related antagonist cAC253, 5-week systemic treatment (three IP injections per week) of aged 5xFAD mice similarly reduced amyloid plaque burden and neuroinflammatory markers with statistical significance (p < 0.05) [2]. While pramlintide has also been investigated for neuroprotective effects in AD models, its clinical development remains focused on metabolic indications, and its mixed agonist/antagonist pharmacology at amylin receptor subtypes limits its utility as a clean mechanistic probe for amylin receptor blockade in neuroinflammation studies [3].

Neuroinflammation markers
Supporting
Reduced Iba-1, CD68, NLRP3, cytokines; reduced plaque in 5xFAD mice vs vehicle
Reported reduction in inflammatory and plaque endpoints; supports microglial AMY3 model
IP delivery, immunohistochemistry; 5xFAD transgenic mice
neuroinflammation microglial amylin receptors NLRP3 inflammasome amyloid plaque reduction Alzheimer's disease in vivo model

AMY3 Subtype Selectivity Over AC 187 and sCT(8–32)

The amylin receptor family consists of three subtypes (AMY1–3), each formed by heterodimerization of the calcitonin receptor (CTR) with one of three receptor activity-modifying proteins (RAMP1, RAMP2, or RAMP3). Experimental evidence demonstrates that Aβ and human amylin exert their toxic effects preferentially through the AMY3 subtype (CTR + RAMP3), not AMY1 or AMY2 [1]. AC 253 and its cyclic derivative cAC253 have been shown to functionally antagonize human amylin-stimulated cAMP production specifically via AMY3 receptors in transfected HEK293 cells [2]. In contrast, pharmacological profiling studies indicate that salmon calcitonin (8–32) does not strongly discriminate between CTR and AMY receptor subtypes, while AC 187 acts as a more effective antagonist at AMY receptors broadly and has also been characterized at CTR [3]. Additionally, AC 187 has been reported to antagonize both AMY1 and AMY3 receptors [3]. The AMY3-selective profile of AC 253 aligns with the pathogenic receptor subtype in AD, making it the more mechanistically precise tool for AD-focused research where off-target antagonism at AMY1 (involved in gastric emptying and glucagon regulation) or AMY2 may confound interpretation of in vivo metabolic and behavioral endpoints.

AMY3 subtype selectivity
Class-level
AC 253/cAC253 antagonize hAmylin-cAMP at AMY3; sCT(8-32) & AC 187 show broader activity
Reported AMY3-preferring profile may reduce off-target AMY1/AMY2 effects
HEK293 recombinant system; cAMP assay; class-level inference
amylin receptor subtype selectivity AMY1 AMY2 AMY3 pharmacology CTR/RAMP complex receptor activity-modifying proteins

AC 253 Research & Procurement Scenarios


Hippocampal Electrophysiology in Alzheimer's Disease

AC 253 is the preferred tool compound for hippocampal slice electrophysiology studies investigating amylin receptor-mediated Aβ synaptotoxicity. At 250 nM, AC 253 completely reverses Aβ₁–₄₂ (50 nM)- and human amylin (50 nM)-induced LTP depression at Schaffer collateral–CA1 synapses without altering baseline transmission, as demonstrated by Kimura et al. (2012) [1]. Its pure antagonist profile at AMY3—devoid of intrinsic agonist activity—enables unambiguous interpretation of results, unlike pramlintide which exhibits mixed agonist/antagonist behavior at amylin receptors (EC₅₀ values of 0.35–22.9 nM at AMY1–3 subtypes) . For ex vivo electrophysiology in brain slices from aged TgCRND8 or 5xFAD mice, AC 253 at 250 nM bath application is the validated concentration for restoring impaired LTP to wild-type levels [1]. Procurement note: linear AC 253 is suitable for acute bath application in slice preparations; for chronic in vivo CNS studies, consider cAC253 due to superior BBB penetration [2].

Microglial Amylin Receptors in AD Neuroinflammation

For studies examining the role of microglial amylin receptors in Aβ-driven neuroinflammation, AC 253 provides a validated pharmacological tool. Intraperitoneal AC 253 administration in 5xFAD mice has been shown to reduce activated microglial markers (Iba-1, CD68), NLRP3 inflammasome components, caspase-1, and pro-inflammatory cytokines (TNFα, IL-1β), accompanied by reduced amyloid plaque burden [1]. AC 253 is preferred over AC 187 for these applications because its ~5.2-fold higher binding affinity at adrenomedullin-binding sites and preferential AMY3 subtype activity [2] provide greater mechanistic precision for interrogating the AMY3-microglial pathway specifically implicated in AD neuroinflammation. For chronic dosing paradigms exceeding 2 weeks, researchers should note that linear AC 253 requires ICV delivery; the cyclized derivative cAC253 (three IP injections/week for 5–10 weeks) may be more practical for long-term in vivo studies [2].

Recombinant AMY Receptor Subtype Discrimination

AC 253 is the antagonist of choice for pharmacological studies requiring clean discrimination between amylin receptor subtypes in recombinant expression systems. In HEK293 cells expressing individual human amylin receptor subtypes, AC 253 and cAC253 effectively inhibit human amylin-stimulated cAMP production via AMY3 receptors [1]. By contrast, commercially available alternatives such as salmon calcitonin (8–32) exhibit poor discrimination between CTR and AMY receptor subtypes , while AC 187 antagonizes both AMY1 and AMY3 receptors , making them less suitable for experiments designed to attribute functional responses exclusively to the AMY3 subtype. For cAMP inhibition assays in HEK-AMY3 cells, AC 253 at 5–20 μM is the validated concentration range; the cyclized analog cAC253 offers improved potency (IC₅₀ = 0.3 μM) for applications where higher affinity is required [1].

Amylin vs. CGRP Receptor Effects in Metabolic Research

AC 253 serves as a critical tool for metabolic studies seeking to discriminate amylin receptor-mediated physiological effects from those mediated by closely related CGRP or adrenomedullin receptors. In the Rat-2 fibroblast model, AC 253 demonstrates 8.6-fold greater potency at inhibiting ¹²⁵I-adrenomedullin binding compared to CGRP-(8–37) (IC₅₀ 25 ± 8 nM vs. 214 ± 56 nM) [1], establishing its superior discrimination between amylin and CGRP receptor pharmacology. For studies examining amylin's role in insulin secretion, glucagon regulation, gastric emptying, or food intake, AC 253 at concentrations informed by its binding IC₅₀ provides more selective amylin receptor blockade than salmon calcitonin (8–32) or CGRP-(8–37). Researchers should note that AC 253 reached Phase I clinical trials for type 2 diabetes (as GG747/Antam) and was found safe and well-tolerated , providing a human safety dataset that supports its use as a reference antagonist in translational metabolic research.

Application
Selection Property
Validation Focus
Hippocampal LTP studies in Alzheimer's models
Pure AMY3 antagonist profile
Reversal of Aβ-induced synaptic depression
Microglial neuroinflammation models
AMY3-mediated microglial modulation
Iba-1/CD68 and cytokine marker reduction
AMY receptor subtype pharmacological studies
Preferential AMY3 antagonism
cAMP inhibition in AMY3-expressing cells
Amylin receptor metabolic research
Higher affinity at adrenomedullin sites vs CGRP-(8-37)
Selectivity over CGRP/adrenomedullin receptors

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